molecular formula C19H21FN2O5S B5363122 3-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5363122
M. Wt: 408.4 g/mol
InChI Key: YKQCFOGWAIAVLT-UHFFFAOYSA-N
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Description

3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the bicyclo[22The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane .

Scientific Research Applications

3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart from these similar compounds is its unique bicyclic structure and the presence of the piperazine and sulfonyl groups. These features confer specific chemical and biological properties that make it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c20-14-3-5-15(6-4-14)28(26,27)22-9-7-21(8-10-22)18(23)16-12-1-2-13(11-12)17(16)19(24)25/h1-6,12-13,16-17H,7-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQCFOGWAIAVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2C3CC(C2C(=O)O)C=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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